3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a synthetic compound belonging to the class of heterocyclic compounds. Its structure combines a trifluoromethyl group, a pyrazole ring, and a triazoloazepine scaffold. The presence of these moieties confers significant chemical stability and versatility, making it relevant for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the following steps:
Formation of the pyrazole ring: : This can be achieved through the reaction of hydrazine with an α,β-unsaturated ketone in the presence of a base such as sodium hydroxide.
Introduction of the trifluoromethyl group: : This is commonly done using reagents like trifluoromethyl iodide in the presence of a strong base.
Construction of the triazoloazepine scaffold: : This involves cyclization reactions where appropriate precursors like hydrazines, amines, and alkyl halides are condensed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but scaled-up, with optimizations for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the pyrazole ring, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions typically target the nitrogen atoms in the triazoloazepine ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and triazoloazepine rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Halogenating agents, organometallic reagents, and bases are frequently used.
Major Products
Oxidation: : Oxidized derivatives of the pyrazole ring.
Reduction: : Reduced forms of the triazoloazepine scaffold.
Substitution: : Various substituted pyrazole and triazoloazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, this compound is studied for its unique structural features and reactivity patterns, serving as a building block for synthesizing more complex molecules.
Biology
Medicine
Research in medicinal chemistry explores its potential as a therapeutic agent, particularly in the context of its pyrazole and triazoloazepine components, which are known to exhibit pharmacological activities.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and advanced materials.
Wirkmechanismus
The exact mechanism of action depends on the specific application and target. In general, the trifluoromethyl and pyrazole groups can interact with protein targets, modulating their function. The triazoloazepine scaffold provides a stable backbone that can enhance the binding affinity and specificity of the compound to its targets.
Molecular Targets and Pathways
Enzymes: : Inhibition or activation of enzymes through binding to active sites or allosteric sites.
Receptors: : Interaction with cell surface or intracellular receptors, potentially modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)-1H-pyrazole: : Similar trifluoromethyl group, lacks the triazoloazepine scaffold.
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: : Contains the triazoloazepine scaffold but lacks the pyrazole ring and trifluoromethyl group.
Uniqueness
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: combines three distinct moieties, offering a unique combination of chemical reactivity and potential biological activity not found in simpler analogs.
Crafting this kind of detail could easily be a mini-thesis! Now, back to you—what sparked your interest in this specific compound?
Biologische Aktivität
The compound 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and various biological activities, particularly focusing on anti-inflammatory and antimicrobial properties.
Structural Characteristics
- Molecular Formula : C13H16F3N5
- Molecular Weight : 299.30 g/mol
- CAS Number : 1174868-11-1
The compound features a complex structure comprising a pyrazole ring and a triazoloazepine moiety. The trifluoromethyl group significantly influences its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Recent studies have optimized these synthetic routes to enhance yield and purity.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of related pyrazole derivatives. For instance:
- A series of pyrazole compounds demonstrated significant in vitro anti-inflammatory activity with IC50 values ranging from 60.56 to 81.77 μg/mL , comparable to standard drugs like diclofenac .
- The incorporation of the trifluoromethyl group has been associated with enhanced COX-2 inhibitory activity, making these compounds promising candidates for anti-inflammatory therapies.
Antimicrobial Activity
The antimicrobial potential of similar pyrazole-based compounds has been investigated:
- Compounds with structural similarities exhibited broad-spectrum antimicrobial activity against various bacterial strains. Minimum Inhibitory Concentration (MIC) values ranged from 2.50 to 20 µg/mL .
- Notably, one compound showed effective inhibition of DNA gyrase B with an IC50 of 9.80 µM , suggesting potential as an antibacterial agent .
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory properties of a series of pyrazole derivatives including the target compound. The results indicated that compounds with a similar structure exhibited significant inhibition of COX enzymes:
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activities of benzofuran-pyrazole derivatives:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound D | 2.50 | Bacterial |
Compound E | 20.00 | Fungal |
Compound F | 9.80 (DNA gyrase B inhibition) | Antibacterial |
These findings suggest that modifications in the molecular structure can lead to enhanced biological activities.
Eigenschaften
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5/c12-11(13,14)8-6-7(15-16-8)10-18-17-9-4-2-1-3-5-19(9)10/h6H,1-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQUNHXQIDORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=NNC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.